molecular formula C21H20FNO2S B11356164 N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11356164
M. Wt: 369.5 g/mol
InChI Key: NQSPYMVFMPSNTE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-fluorophenylamine: This can be achieved by the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 3-propoxybenzoic acid: This involves the esterification of 3-hydroxybenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Amide Bond Formation: The final step involves the coupling of 4-fluorophenylamine with 3-propoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-(4-chlorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(4-fluorophenyl)-3-propoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the thiophen-2-ylmethyl group contributes to its potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO2S/c1-2-12-25-19-6-3-5-16(14-19)21(24)23(15-20-7-4-13-26-20)18-10-8-17(22)9-11-18/h3-11,13-14H,2,12,15H2,1H3

InChI Key

NQSPYMVFMPSNTE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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